molecular formula C16H12BrN3O4 B14972094 1-[2-(4-bromophenyl)-5-(3-nitrophenyl)-2H-1,3,4-oxadiazol-3-yl]ethanone CAS No. 302569-15-9

1-[2-(4-bromophenyl)-5-(3-nitrophenyl)-2H-1,3,4-oxadiazol-3-yl]ethanone

Cat. No.: B14972094
CAS No.: 302569-15-9
M. Wt: 390.19 g/mol
InChI Key: XLVJPQBPGBWGAE-UHFFFAOYSA-N
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Description

1-[2-(4-BROMOPHENYL)-5-(3-NITROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 1-[2-(4-BROMOPHENYL)-5-(3-NITROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of Bromophenyl and Nitrophenyl Groups: The bromophenyl and nitrophenyl groups can be introduced through electrophilic aromatic substitution reactions using bromine and nitro compounds, respectively.

    Final Assembly: The final step involves coupling the oxadiazole ring with the substituted phenyl groups to form the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[2-(4-BROMOPHENYL)-5-(3-NITROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(4-BROMOPHENYL)-5-(3-NITROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-BROMOPHENYL)-5-(3-NITROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation through interaction with specific enzymes or receptors.

Comparison with Similar Compounds

1-[2-(4-BROMOPHENYL)-5-(3-NITROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE can be compared with other similar compounds, such as:

    1-[2-(4-BROMOPHENYL)-5-(3-AMINOPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE: This compound has an amino group instead of a nitro group, which may result in different biological activities and chemical reactivity.

    1-[2-(4-CHLOROPHENYL)-5-(3-NITROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE:

The uniqueness of 1-[2-(4-BROMOPHENYL)-5-(3-NITROPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

302569-15-9

Molecular Formula

C16H12BrN3O4

Molecular Weight

390.19 g/mol

IUPAC Name

1-[2-(4-bromophenyl)-5-(3-nitrophenyl)-2H-1,3,4-oxadiazol-3-yl]ethanone

InChI

InChI=1S/C16H12BrN3O4/c1-10(21)19-16(11-5-7-13(17)8-6-11)24-15(18-19)12-3-2-4-14(9-12)20(22)23/h2-9,16H,1H3

InChI Key

XLVJPQBPGBWGAE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(OC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br

solubility

5.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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